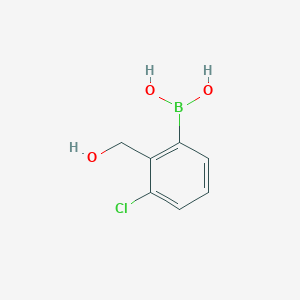

3-Chloro-2-hydroxymethylphenylboronic acid

Übersicht

Beschreibung

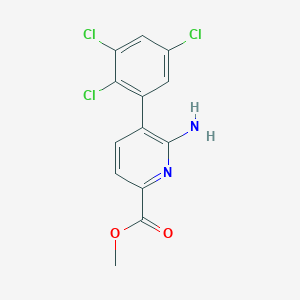

3-Chloro-2-hydroxymethylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

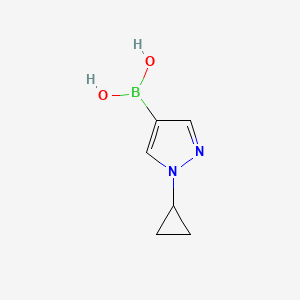

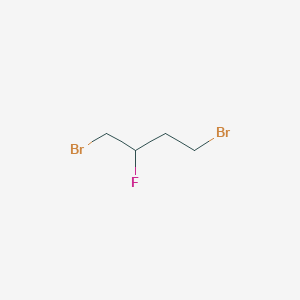

The molecular structure of 3-Chloro-2-hydroxymethylphenylboronic acid consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-2-hydroxymethylphenylboronic acid would depend on the context of the reaction. Boronic acids, in general, are known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Interaction

3-Chloro-2-hydroxymethylphenylboronic acid has been utilized in chemical syntheses, particularly in the formation of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions. Such reactions have been instrumental in synthesizing thiophene derivatives, with the arylboronic acids' substituents significantly impacting the electronic properties of the products. These synthesized molecules have demonstrated promising properties, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating their potential applications in medicinal chemistry (Ikram et al., 2015).

Additionally, 3-Chloro-2-hydroxymethylphenylboronic acid is involved in the synthesis and characterization of nickel hydroxo complexes, serving as intermediates in nickel-catalyzed Suzuki–Miyaura cross-coupling reactions. These complexes play a crucial role in the reaction dynamics, influencing the rate and efficiency of the coupling processes (Christian et al., 2014).

Analytical Applications

In analytical chemistry, 3-Chloro-2-hydroxymethylphenylboronic acid has been employed as a reagent to detect carbohydrates. It converts neutral 1,2-diols into anionic complexes easily identifiable by mass spectrometry, proving invaluable in analyzing complex carbohydrate mixtures from processes like the formose reaction. This application highlights its role in understanding biologically significant carbohydrate formation under prebiotic conditions (Ricardo et al., 2006).

Bioorthogonal Chemistry

In the realm of bioorthogonal chemistry, 3-Chloro-2-hydroxymethylphenylboronic acid has been part of studies exploring the rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions. These reactions are highly specific and compatible with physiological conditions, making them suitable for protein conjugation and other bioorthogonal coupling reactions (Dilek et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, the structural properties of 3-Chloro-2-hydroxymethylphenylboronic acid and its derivatives have been a subject of interest. Studies have focused on the crystal structures and molecular interactions of these compounds, shedding light on the formation of various molecular conformations and their potential applications in designing novel materials (Shimpi et al., 2007).

Eigenschaften

IUPAC Name |

[3-chloro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFRQZITTVMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-hydroxymethylphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)

![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)